
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2,3,4-trifluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2,3,4-trifluorobenzamide, also known as DPE-TFB, is a small molecule inhibitor that has been shown to have promising anti-cancer properties.
Aplicaciones Científicas De Investigación
Regioselective Synthesis and Structural Analysis
N-Arylbenzamidrazones undergo reactions to yield 5-amino-3-methyl-1-(aryl(phenylimino)methyl)-1H-pyrazole derivatives, showcasing the chemical's role in the regioselective synthesis of pyrazoles. The structural elucidation of these compounds is facilitated through NMR and X-ray structural analysis, offering insights into their potential applications in developing new chemical entities and materials (Aly et al., 2017).
Catalytic Applications
Research on Palladium(II) complexes with pyrazole-derived carbene ligands has demonstrated their efficacy in catalyzing aqueous Suzuki−Miyaura coupling reactions. Such studies highlight the compound's utility in catalysis, particularly in facilitating cross-coupling reactions that are crucial in pharmaceutical and material science applications (Han et al., 2007).
Synthesis of Fluorinated Analogues
The compound has been instrumental in synthesizing fluorinated analogues of herbicides, indicating its role in agricultural chemistry. Such research underscores the potential of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2,3,4-trifluorobenzamide derivatives in developing new agrochemicals with enhanced properties (Morimoto et al., 1990).
Luminescent Supramolecular Liquid Crystals
Research has explored the self-assembly of pyrazole derivatives into supramolecular liquid crystals that exhibit luminescence. This application is significant for the development of novel materials with potential uses in displays and lighting technologies (Moyano et al., 2013).
Novel Antipsychotic Agents
Studies on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have revealed their potential as novel antipsychotic agents. This research opens up new avenues for developing therapeutics in neuropsychiatric disorders (Wise et al., 1987).
Propiedades
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2,3,4-trifluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O/c1-8-7-9(19-20(8)2)5-6-18-14(21)10-3-4-11(15)13(17)12(10)16/h3-4,7H,5-6H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOGRSGSRZRQGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)C2=C(C(=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2745412.png)
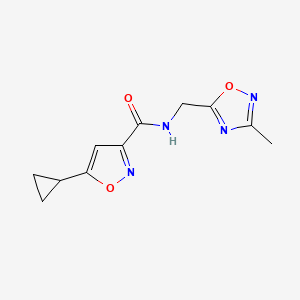

![{[3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}methyl 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2745418.png)
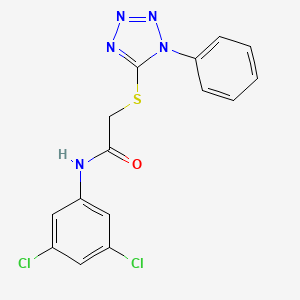
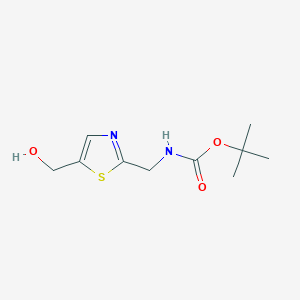
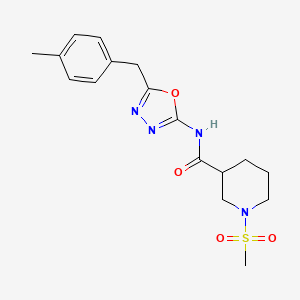
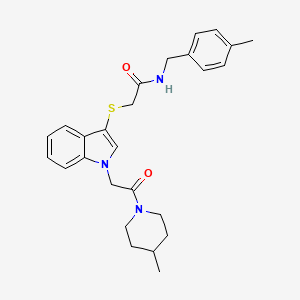
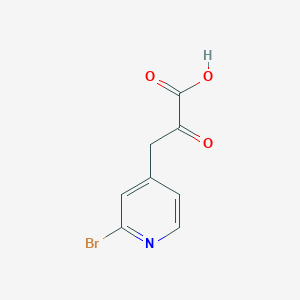

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide](/img/structure/B2745428.png)

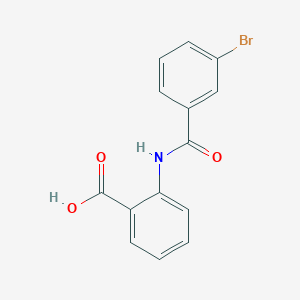
![3-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B2745432.png)